molecular formula C6H8N4O2S B14575058 3-[(2H-Tetrazol-5-yl)sulfanyl]oxan-2-one CAS No. 61631-44-5

3-[(2H-Tetrazol-5-yl)sulfanyl]oxan-2-one

Cat. No.: B14575058
CAS No.: 61631-44-5
M. Wt: 200.22 g/mol
InChI Key: BMGQTAHLZRXWIF-UHFFFAOYSA-N
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Description

3-[(2H-Tetrazol-5-yl)sulfanyl]oxan-2-one is a chemical compound that features a tetrazole ring and an oxan-2-one moiety. Tetrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry due to their ability to mimic carboxylic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-Tetrazol-5-yl)sulfanyl]oxan-2-one typically involves the formation of the tetrazole ring followed by its attachment to the oxan-2-one moiety. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts. This reaction can be carried out in water or other solvents under mild conditions .

Industrial Production Methods

Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods aim to achieve high yields with minimal environmental impact. The use of microwave-assisted synthesis and heterogeneous catalysis are also explored to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-[(2H-Tetrazol-5-yl)sulfanyl]oxan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-[(2H-Tetrazol-5-yl)sulfanyl]oxan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2H-Tetrazol-5-yl)sulfanyl]oxan-2-one involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites on enzymes and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2H-Tetrazol-5-yl)sulfanyl]oxan-2-one is unique due to the presence of both the tetrazole ring and the oxan-2-one moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

61631-44-5

Molecular Formula

C6H8N4O2S

Molecular Weight

200.22 g/mol

IUPAC Name

3-(2H-tetrazol-5-ylsulfanyl)oxan-2-one

InChI

InChI=1S/C6H8N4O2S/c11-5-4(2-1-3-12-5)13-6-7-9-10-8-6/h4H,1-3H2,(H,7,8,9,10)

InChI Key

BMGQTAHLZRXWIF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)OC1)SC2=NNN=N2

Origin of Product

United States

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